1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile typically involves the reaction of indoline-5-carbonitrile with 2-methyloxirane-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by other nucleophiles under suitable conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized indole derivatives .
Scientific Research Applications
1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies in cell biology and biochemistry.
Mechanism of Action
The mechanism of action of 1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of viral replication .
Comparison with Similar Compounds
1-(2-Methyloxirane-2-carbonyl)indoline-5-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-(2-methyloxirane-2-carbonyl)-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C13H12N2O2/c1-13(8-17-13)12(16)15-5-4-10-6-9(7-14)2-3-11(10)15/h2-3,6H,4-5,8H2,1H3 |
InChI Key |
FQYWNBBHWDDTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C(=O)N2CCC3=C2C=CC(=C3)C#N |
Origin of Product |
United States |
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